molecular formula C28H27N3 B12602449 4,4'-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine CAS No. 917807-75-1

4,4'-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine

Cat. No.: B12602449
CAS No.: 917807-75-1
M. Wt: 405.5 g/mol
InChI Key: IDUVWRVKOGCYLP-UHFFFAOYSA-N
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Description

4,4’-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine is a complex organic compound featuring a pyrrolidine ring, a phenylene group, and a dipyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine typically involves the reaction of pyrrolidine with a suitable phenylene derivative under controlled conditions. One common method involves the use of 4-chloromethylpyridine dissolved in hot anhydrous ethanol, followed by the addition of a KOH solution . The reaction is exothermic and may require cooling to maintain the desired temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

4,4’-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine involves its interaction with molecular targets through its pyridine and pyrrolidine moieties. These interactions can modulate various biological pathways, including enzyme inhibition and receptor binding . The compound’s structure allows it to fit into specific binding sites, influencing the activity of target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine is unique due to its combination of pyrrolidine and dipyridine moieties, which confer distinct chemical and biological properties

Properties

CAS No.

917807-75-1

Molecular Formula

C28H27N3

Molecular Weight

405.5 g/mol

IUPAC Name

4-[4-[1-(4-pyridin-4-ylphenyl)-2-pyrrolidin-1-ylethyl]phenyl]pyridine

InChI

InChI=1S/C28H27N3/c1-2-20-31(19-1)21-28(26-7-3-22(4-8-26)24-11-15-29-16-12-24)27-9-5-23(6-10-27)25-13-17-30-18-14-25/h3-18,28H,1-2,19-21H2

InChI Key

IDUVWRVKOGCYLP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(C2=CC=C(C=C2)C3=CC=NC=C3)C4=CC=C(C=C4)C5=CC=NC=C5

Origin of Product

United States

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